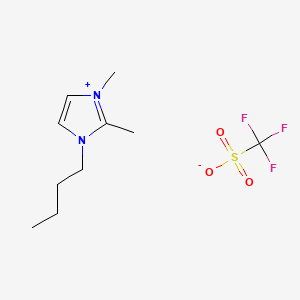

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.CHF3O3S/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)8(5,6)7/h7-8H,4-6H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOGGGZFEJTGPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049356 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765910-73-4 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

An In-Depth Technical Guide to 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Introduction

This compound, often abbreviated as [BMMIM][OTf], is an ionic liquid (IL) that has garnered interest within the scientific community. Ionic liquids are salts with melting points below 100°C, and they are considered "green" solvents due to their low volatility, high thermal stability, and non-flammability.[1][2] This particular compound is noted for its utility as a versatile solvent, in electrochemical applications, and in green chemistry processes.[1] Its unique properties, stemming from the combination of the 1-butyl-2,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion, make it a valuable tool for researchers in various fields.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The properties of this compound make it suitable for a range of applications. It exists as a white to off-white crystalline powder or a clear colorless to yellow liquid.[1][3] Its low volatility and high thermal stability are critical for processes that require elevated temperatures.[1]

| Property | Value | Reference |

| CAS Number | 765910-73-4 | [1][3][4] |

| Molecular Formula | C₁₀H₁₇F₃N₂O₃S | [1][3][4] |

| Molecular Weight | 302.31 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Clear colorless to yellow liquid | [3] | |

| Melting Point | 42.0 to 46.0 °C | [1][3] |

| Purity | ≥ 98% (HPLC) | [1] |

| Refractive Index | 1.446 - 1.448 | [3] |

| Storage Temperature | 2 - 8°C / Inert atmosphere, Room Temperature | [1][3] |

| Solubility | Soluble in Methanol | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process. The first step is the quaternization of an imidazole derivative to form a halide salt, followed by an anion exchange (metathesis) reaction to introduce the trifluoromethanesulfonate anion.

Experimental Protocol: Synthesis of 1-Butyl-2,3-dimethylimidazolium Halide (Precursor)

This protocol is adapted from a general procedure for the synthesis of similar imidazolium halides.[5]

-

Reactants:

-

1,2-dimethylimidazole

-

n-Butyl bromide (or n-chlorobutane)

-

-

Procedure:

-

In a two-necked round-bottom flask fitted with a reflux condenser, slowly add n-butyl bromide (80 g) to 1,2-dimethylimidazole (50 g).[5]

-

Control the rate of addition to ensure the temperature of the solution does not exceed 40°C.[5]

-

After the addition is complete, heat the mixture under a vacuum for 48 hours at 65°C to yield the 1-Butyl-2,3-dimethylimidazolium bromide precursor as a white solid.[5] A similar procedure using n-chlorobutane can be used to produce the chloride salt.[5]

-

Experimental Protocol: Anion Exchange to form Trifluoromethanesulfonate

Following the synthesis of the halide precursor, an anion metathesis reaction is performed.

-

Reactants:

-

1-Butyl-2,3-dimethylimidazolium halide (e.g., bromide or chloride)

-

A trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate)

-

Appropriate solvent (e.g., water or acetonitrile)

-

-

Procedure:

-

Dissolve the 1-Butyl-2,3-dimethylimidazolium halide precursor in a suitable solvent.

-

In a separate vessel, dissolve an equimolar amount of the trifluoromethanesulfonate salt in the same solvent.

-

Mix the two solutions and stir at room temperature for several hours.

-

The reaction will produce the desired ionic liquid and a halide salt byproduct (e.g., LiBr or AgCl).

-

If a salt like silver trifluoromethanesulfonate is used, the insoluble silver halide can be removed by filtration. If a more soluble salt like lithium trifluoromethanesulfonate is used, purification may involve extraction and washing steps.

-

Remove the solvent from the filtrate under reduced pressure.

-

Wash the resulting product with a solvent in which the ionic liquid is insoluble but impurities are soluble (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the final product under vacuum to remove any residual solvent.

-

Key Applications and Logical Relationships

This compound is a versatile ionic liquid with applications stemming from its distinct physicochemical properties.[1] Its ionic nature allows it to dissolve a wide range of organic and inorganic materials.[1]

-

Green Chemistry: Due to its low volatility, it serves as an environmentally friendly alternative to traditional organic solvents in various chemical reactions, reducing hazardous waste.[1]

-

Electrochemistry: High ionic conductivity and electrochemical stability make it a beneficial component in electrochemical applications, such as electrolytes in batteries and supercapacitors.[1]

-

Catalysis and Extraction: It acts as an effective medium for catalysis and is useful in extraction processes.[1]

-

Biochemical Research: The compound is valuable in biochemical studies, particularly in protein folding and enzyme activity assays.[1]

-

Separation Processes: It is applied in the extraction and separation of valuable metals from ores, offering a less toxic alternative to traditional methods.[1]

-

Fuel Cells: It is being explored for use in fuel cells, where it may contribute to improved efficiency and stability.[1]

Safety and Handling

According to aggregated GHS information, this compound may cause skin and serious eye irritation.[4] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing protective gloves, clothing, and eye/face protection.[6] It should be stored in a tightly sealed container in a dry, well-ventilated place, with recommended storage temperatures between 2-8°C.[1][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 765910-73-4 [amp.chemicalbook.com]

- 4. This compound | C10H17F3N2O3S | CID 2734250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 6. proionic.com [proionic.com]

- 7. nanochemazone.com [nanochemazone.com]

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate chemical structure

An In-depth Technical Guide to 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Abstract

This compound, often abbreviated as [BMMIM][OTf], is an ionic liquid that has garnered significant attention in various scientific and industrial fields. Its unique combination of properties, including low volatility, high thermal stability, and ionic conductivity, makes it a versatile compound.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, particularly those relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is composed of a 1-butyl-2,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion. The chemical structure consists of a five-membered imidazolium ring with two methyl groups and one butyl group attached to the nitrogen atoms.

Chemical Structure:

-

Cation: 1-Butyl-2,3-dimethylimidazolium

-

Anion: Trifluoromethanesulfonate

The IUPAC name for this compound is 1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate.[2]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 765910-73-4 | [1] |

| Molecular Formula | C₁₀H₁₇F₃N₂O₃S | [1][2] |

| Molecular Weight | 302.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 42 - 46 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Temperature | 2 - 8°C | [1] |

Experimental Protocol: Synthesis

The following protocol for the preparation of this compound is based on established methods for the synthesis of similar ionic liquids.[3] This process involves a two-step reaction: quaternization followed by anion exchange.

Materials and Equipment

-

1,2-dimethylimidazole

-

n-Bromobutane

-

Silver trifluoromethanesulfonate

-

Acetonitrile

-

Two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Step-by-Step Procedure

Step 1: Synthesis of 1-Butyl-2,3-dimethylimidazolium Bromide

-

In a two-necked round-bottom flask fitted with a reflux condenser, place freshly distilled 1,2-dimethylimidazole.

-

Slowly add n-bromobutane to the flask. The addition should be controlled to keep the temperature of the mixture below 40°C.[3]

-

Stir the mixture at room temperature for 24 hours. A solid, 1-butyl-2,3-dimethylimidazolium bromide, will form.[3]

-

Filter the resulting solid and wash it with a suitable solvent like diethyl ether to remove any unreacted starting materials.

-

Dry the solid under vacuum.

Step 2: Anion Exchange to form this compound

-

Dissolve the synthesized 1-butyl-2,3-dimethylimidazolium bromide in a suitable solvent, such as acetonitrile.

-

In a separate container, dissolve an equimolar amount of silver trifluoromethanesulfonate in acetonitrile.

-

Slowly add the silver trifluoromethanesulfonate solution to the 1-butyl-2,3-dimethylimidazolium bromide solution while stirring. A precipitate of silver bromide will form.

-

Continue stirring the mixture for several hours to ensure the reaction goes to completion.

-

Filter the mixture to remove the silver bromide precipitate.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the final product, this compound.

-

Dry the product under high vacuum to remove any residual solvent.

Applications in Research and Drug Development

This compound is a versatile ionic liquid with a range of applications in both research and industry.

-

Green Chemistry: It serves as an environmentally friendly solvent in various chemical reactions, reducing the reliance on volatile and hazardous organic solvents.[1]

-

Electrochemistry: Due to its ionic conductivity and electrochemical stability, it is utilized as an electrolyte in energy storage devices such as lithium-ion batteries and supercapacitors.[1]

-

Catalysis: This ionic liquid can act as a medium and sometimes as a catalyst in organic synthesis, potentially improving reaction rates and yields.[1]

-

Extraction and Separation: Its ability to dissolve a wide range of organic and inorganic materials makes it useful in extraction and separation processes.[1]

-

Biochemical Research: The compound is valuable in biochemical studies, including protein folding and enzyme activity assays, where its unique properties can help in understanding complex biological processes.[1] In the context of drug development, it can be used in the formulation of biocompatible solvents for the extraction and purification of biomolecules.[4]

Workflow and Process Diagrams

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, as detailed in the experimental protocol.

Caption: A diagram illustrating the two-step synthesis of the target compound.

Role as a Green Solvent in a Chemical Reaction

This diagram shows the logical relationship of how this compound functions as a green solvent in a typical chemical synthesis.

Caption: Workflow of a chemical reaction using the ionic liquid as a recyclable solvent.

Safety and Handling

Based on aggregated GHS information, this compound may cause skin and serious eye irritation.[2] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable ionic liquid with a broad spectrum of applications stemming from its favorable physicochemical properties. Its utility as a green solvent, an electrolyte, and a medium for biochemical studies makes it a compound of interest for researchers in chemistry, materials science, and drug development. The provided synthesis protocol and workflow diagrams offer a practical guide for its preparation and application. As with any chemical, proper safety precautions are essential during handling and use.

References

Synthesis of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

An In-Depth Technical Guide to the Synthesis of 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, an ionic liquid with significant potential in various scientific and industrial applications. The document outlines a detailed two-step synthetic pathway, commencing with the quaternization of 1,2-dimethylimidazole to form the 1-butyl-2,3-dimethylimidazolium halide intermediate, followed by an anion metathesis reaction to yield the final trifluoromethanesulfonate salt. This guide includes detailed experimental protocols, characterization data, and a summary of quantitative data in tabular format for clarity and ease of comparison. Additionally, a visual representation of the synthesis workflow is provided using the DOT language for Graphviz.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, such as low volatility, high thermal stability, and tunable solvating capabilities, have positioned them as "green" alternatives to traditional volatile organic solvents in a wide array of applications, including organic synthesis, catalysis, electrochemistry, and materials science.[1]

This compound ([BMMI][OTf]) is a notable ionic liquid that combines the favorable properties of the 1-butyl-2,3-dimethylimidazolium cation with the trifluoromethanesulfonate anion. The presence of the methyl group at the C2 position of the imidazolium ring enhances its stability compared to imidazolium salts with an acidic proton at this position. This guide presents a detailed methodology for the synthesis of [BMMI][OTf], providing researchers and professionals in drug development and other scientific fields with a practical and reproducible procedure.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a 1-butyl-2,3-dimethylimidazolium halide salt, followed by an anion exchange reaction.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Butyl-2,3-dimethylimidazolium Bromide

This procedure details the synthesis of the intermediate, 1-Butyl-2,3-dimethylimidazolium Bromide.

Materials:

-

1,2-Dimethylimidazole

-

n-Bromobutane

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dimethylimidazole (50 g).[2]

-

Slowly add n-bromobutane (80 g) to the flask. Ensure the addition rate is controlled to keep the temperature of the mixture below 40 °C.[2]

-

Heat the reaction mixture to 70 °C and stir for 24 hours.[2]

-

After 24 hours, cool the mixture to room temperature.

-

The resulting product is then washed multiple times with ethyl acetate to remove any unreacted starting materials.

-

The solvent is then removed under reduced pressure to yield the crude product.

-

For further purification, the crude product can be dissolved in a minimal amount of dichloromethane and recrystallized by the slow addition of ethyl acetate.

-

The purified white solid is then dried under vacuum at 65 °C for 48 hours.[2]

Quantitative Data:

| Parameter | Value | Reference |

|---|

| Yield | 98% |[2] |

Step 2: Anion Exchange for Synthesis of this compound

This procedure outlines the anion exchange reaction to produce the final product.

Materials:

-

1-Butyl-2,3-dimethylimidazolium Bromide

-

Lithium trifluoromethanesulfonate (LiOTf) or Silver trifluoromethanesulfonate (AgOTf)

-

Dichloromethane

-

Deionized water

Procedure using Lithium Trifluoromethanesulfonate:

-

Dissolve 1-Butyl-2,3-dimethylimidazolium Bromide in dichloromethane.

-

In a separate flask, prepare a solution of lithium trifluoromethanesulfonate in deionized water.

-

Combine the two solutions in a separatory funnel and shake vigorously.

-

Allow the layers to separate. The organic layer containing the desired product will be the bottom layer.

-

Wash the organic layer several times with deionized water to remove any remaining lithium bromide.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Alternative Procedure using Silver Trifluoromethanesulfonate:

-

Dissolve 1-Butyl-2,3-dimethylimidazolium Bromide in a suitable solvent such as acetone or acetonitrile.

-

Add an equimolar amount of silver trifluoromethanesulfonate. A precipitate of silver bromide will form.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Filter off the silver bromide precipitate.

-

Remove the solvent from the filtrate under reduced pressure to obtain the final product.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇F₃N₂O₃S | [3] |

| Molecular Weight | 302.31 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 42 - 46 °C | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

Synthesis Yields

| Synthesis Step | Product | Yield | Reference |

| Step 1 | 1-Butyl-2,3-dimethylimidazolium Bromide | 98% | [2] |

| Step 2 | This compound | Typically >90% (literature values for similar anion exchanges) | N/A |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the cation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation and anion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3]

Logical Workflow for Synthesis and Purification

Caption: Logical workflow for the synthesis and purification of the target ionic liquid.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step method is robust and high-yielding. The presented experimental protocols, coupled with the organized quantitative data and characterization guidelines, offer a valuable resource for researchers and professionals engaged in the fields of chemistry and drug development. The unique properties of this ionic liquid warrant its further investigation in various applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([BMMIM][OTf])

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium trifluoromethanesulfonate, commonly abbreviated as [BMMIM][OTf], is a prominent ionic liquid that has garnered significant attention across various scientific disciplines. Its unique combination of properties, including high thermal stability, wide electrochemical window, and tunable solubility, makes it a versatile medium for a range of applications, from organic synthesis and electrochemistry to its potential use in drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical properties of [BMMIM][OTf], presenting quantitative data in structured tables for ease of comparison. Furthermore, it details the experimental protocols for key characterization techniques and includes visualizations of its synthesis and property measurement workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The utility of [BMMIM][OTf] is underpinned by its distinct physicochemical characteristics. This section summarizes the key quantitative data available in the literature.

General and Thermal Properties

[BMMIM][OTf] is a room-temperature ionic liquid with a molecular formula of C9H15F3N2O3S and a molecular weight of 288.29 g/mol .[1][2] It exhibits notable thermal stability, a crucial factor for applications requiring elevated temperatures.

| Property | Value | Reference |

| Molecular Formula | C9H15F3N2O3S | [1][2] |

| Molecular Weight | 288.29 g/mol | [1][2] |

| Physical State (at 25 °C) | Liquid | |

| Melting Point | 16 °C | [1] |

| Decomposition Temperature | >250 °C to 409 °C | [1] |

| Glass Transition Temperature | -82 °C |

Transport and Electrochemical Properties

The transport properties, such as density, viscosity, and conductivity, are critical for understanding mass transfer and charge transport within the ionic liquid. These properties are often temperature-dependent.

| Property | Value | Conditions | Reference |

| Density | 1.29 g/cm³ | 20 °C | [1] |

| 1.30 g/cm³ | 24 °C | ||

| 1.292 g/mL | 20 °C | [3] | |

| Viscosity | 93.2 cP (mPa·s) | Not Specified | [1] |

| 80 mPa·s | 25 °C | ||

| Conductivity | 3.7 mS/cm | Not Specified | [1] |

| 3.05 mS/cm | 20 °C | ||

| Refractive Index | 1.438 | 25 °C | |

| 1.434 | 20 °C | [3] |

Electrochemical Window

The electrochemical window (ECW) represents the potential range over which the ionic liquid is electrochemically stable, a key parameter for its use in electrochemical devices. The ECW of [BMMIM][OTf] is influenced by factors such as the presence of impurities like water and the nature of the electrode material.[4] Studies have shown that the ECW of [BMMIM][OTf] decreases with increasing water content on both platinum and gold electrodes.[4][5]

Synthesis of [BMMIM][OTf]

The most common synthetic route to [BMMIM][OTf] involves a two-step process, starting with the quaternization of 1-methylimidazole followed by an anion exchange reaction.

Caption: Synthesis pathway for [BMMIM][OTf].

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is essential. This section outlines the methodologies for key experimental techniques.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is widely used to determine the thermal stability of ionic liquids.[6][7]

-

Objective: To determine the decomposition temperature of [BMMIM][OTf].

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small sample (typically 5-10 mg) of [BMMIM][OTf] is placed in a sample pan (e.g., platinum or alumina).[8][9]

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[8][9]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset decomposition temperature is determined as the temperature at which a significant mass loss begins.[6]

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Viscosity Measurement

The viscosity of ionic liquids can be measured using various types of viscometers.[10]

-

Objective: To determine the dynamic viscosity of [BMMIM][OTf].

-

Instrumentation: Rotational viscometer or a capillary viscometer (e.g., Ubbelohde type).[10]

-

Procedure (Rotational Viscometer):

-

The ionic liquid sample is placed in the instrument's sample cup.

-

A spindle is immersed in the liquid and rotated at a known speed.

-

The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

-

Measurements are typically performed at controlled temperatures as viscosity is highly temperature-dependent.

-

-

Considerations: The purity of the ionic liquid, especially the water content, can significantly affect viscosity measurements.[11]

Density Measurement

Density is a fundamental property and can be measured with high precision.

-

Objective: To determine the density of [BMMIM][OTf].

-

Instrumentation: Vibrating tube densimeter or a pycnometer.

-

Procedure (Vibrating Tube Densitometer):

-

A U-shaped tube is filled with the ionic liquid sample.

-

The tube is electromagnetically excited to oscillate at its natural frequency.

-

The frequency of oscillation is precisely measured, which is related to the mass (and therefore density) of the liquid in the tube.

-

The temperature of the sample is accurately controlled during the measurement.

-

-

Note: It is recommended to perform density measurements under an inert atmosphere to prevent moisture absorption.[12]

Ionic Conductivity Measurement

The ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current.

-

Objective: To determine the ionic conductivity of [BMMIM][OTf].

-

Instrumentation: A conductivity meter with a conductivity cell.

-

Procedure:

-

The conductivity cell, consisting of two electrodes (typically platinum) with a known geometry, is immersed in the ionic liquid.

-

An alternating current is applied across the electrodes to prevent electrolysis.

-

The resistance of the ionic liquid between the electrodes is measured.

-

The conductivity is calculated from the measured resistance and the cell constant.

-

Measurements are performed at a controlled temperature.

-

Characterization Workflow

A systematic workflow is crucial for the comprehensive characterization of [BMMIM][OTf].

Caption: A typical workflow for the characterization of [BMMIM][OTf].

Applications and Relevance to Drug Development

The unique properties of [BMMIM][OTf] make it a candidate for various applications, including as a solvent for organic reactions and in electrochemical devices like supercapacitors and batteries.[1] In the context of drug development, ionic liquids are being explored for their potential to enhance the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs). The low volatility and tunable properties of [BMMIM][OTf] make it an interesting subject for such investigations. However, thorough toxicological and biocompatibility studies are essential before any in vivo applications can be considered.

Conclusion

1-Butyl-3-methylimidazolium trifluoromethanesulfonate is a versatile ionic liquid with a well-characterized set of physicochemical properties. Its high thermal stability, wide electrochemical window, and existence as a liquid at room temperature make it a valuable tool for researchers and scientists in various fields. For professionals in drug development, a thorough understanding of these core properties is the first step in exploring its potential as a novel excipient or formulation component. The experimental protocols and workflows detailed in this guide provide a framework for the consistent and reliable characterization of this and other ionic liquids.

References

- 1. innospk.com [innospk.com]

- 2. 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | C9H15F3N2O3S | CID 2734246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butyl-3-methylimidazolium trifluoromethanesulfonate 97 174899-66-2 [sigmaaldrich.com]

- 4. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 10. The Viscosity of Ionic Liquids: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.abo.fi [research.abo.fi]

An In-depth Technical Guide to 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate, an ionic liquid, presents a compelling profile for a variety of applications in research and industry.[1] Its characteristically low volatility and high thermal stability make it a substance of interest for green chemistry, electrochemistry, and as a versatile solvent.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a general synthesis protocol, and its diverse applications. The Chemical Abstracts Service (CAS) number for this compound is 765910-73-4 .[1][2][3][4]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 765910-73-4 | [1][2][3][4] |

| Molecular Formula | C10H17F3N2O3S | [1][2][3] |

| Molecular Weight | 302.31 g/mol | [1][2][3] |

| Melting Point | 42.0 to 46.0 °C | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Refractive Index | 1.446-1.448 | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage Temperature | 2 - 8°C | [1] |

Experimental Protocol: General Synthesis

A general method for the preparation of this compound can be inferred from procedures for similar ionic liquids. The synthesis is typically a two-step process involving the quaternization of the imidazole followed by an anion exchange.

Step 1: Synthesis of 1-Butyl-2,3-dimethylimidazolium Halide

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser, combine 1,2-dimethylimidazole and a slight molar excess of a butyl halide (e.g., n-bromobutane or n-chlorobutane).

-

Reaction Conditions: The reaction mixture is stirred, and the temperature is carefully controlled to not exceed 40°C.

-

Work-up: After the reaction is complete, the resulting product, 1-Butyl-2,3-dimethylimidazolium halide, can be purified. This may involve washing with a suitable solvent and drying under vacuum. A patent describes obtaining 1-Butyl-2,3-dimethylimidazolium bromide as a white solid in 98% yield after heating under vacuum at 65°C for 48 hours.[5]

Step 2: Anion Exchange to Trifluoromethanesulfonate

-

Metathesis Reaction: The synthesized 1-Butyl-2,3-dimethylimidazolium halide is dissolved in a suitable solvent, often water. To this solution, a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate) is added.

-

Precipitation and Separation: The reaction results in the precipitation of the insoluble halide salt (e.g., lithium bromide or silver chloride), which can be removed by filtration.

-

Isolation of Final Product: The desired ionic liquid, this compound, remains in the filtrate. The solvent is then removed, typically under reduced pressure, to yield the final product. The product is then dried under vacuum to remove any residual solvent and water.

Caption: Generalized synthesis pathway for this compound.

Applications and Areas of Research

This ionic liquid is noted for its utility across several scientific and industrial domains due to its unique combination of properties.

-

Green Chemistry: It serves as an environmentally friendly solvent in various chemical reactions, reducing the reliance on volatile and often hazardous organic solvents.[1]

-

Electrochemistry: Its ionic conductivity and electrochemical stability make it a suitable component for electrolytes in energy storage devices like batteries and supercapacitors.[1]

-

Biochemical Research: The compound is utilized in studies of protein folding and enzyme activity, where its distinct properties can help in understanding complex biological processes.[1]

-

Separation Processes: It has applications in the extraction and separation of metals from ores, offering a potentially more efficient and less toxic alternative to traditional methods.[1]

-

Catalysis: It can act as both a solvent and a catalyst in organic reactions, potentially improving reaction rates and yields.[6]

Caption: Key application areas of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 765910-73-4 [amp.chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Imidazolium-Based Ionic Liquids for Pharmaceutical Research and Development

An Introduction to the Forefront of Green Chemistry in Drug Discovery and Delivery

Imidazolium-based ionic liquids (ILs), a prominent class of organic salts with melting points below 100°C, are at the vanguard of innovation in the pharmaceutical sciences.[1] Characterized by their unique physicochemical properties, including negligible vapor pressure, high thermal and chemical stability, and tunable solvency, these "designer solvents" offer multifaceted solutions to long-standing challenges in drug development.[1][2] From enhancing the solubility of poorly bioavailable drugs to serving as novel active pharmaceutical ingredients (APIs) and advanced drug delivery systems, imidazolium-based ILs are paving the way for safer, more efficient, and environmentally benign pharmaceutical processes.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of imidazolium-based ILs, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Synthesis and Physicochemical Properties

The remarkable versatility of imidazolium-based ILs stems from the ability to modify their properties by altering the substituents on the imidazolium cation and by pairing it with a wide array of anions. This "tunability" allows for the creation of task-specific ILs with optimized characteristics for various pharmaceutical applications.

Synthesis of Imidazolium-Based Ionic Liquids

The synthesis of imidazolium-based ILs typically involves two key steps: quaternization of an N-substituted imidazole followed by anion exchange.

A common synthetic route involves the N-alkylation of a substituted imidazole. For instance, 1-methylimidazole can be reacted with an alkyl halide (e.g., 1-bromobutane) to form the 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) ionic liquid.[6] More environmentally friendly methods, such as Microwave-Assisted Organic Synthesis (MAOS), have been developed to accelerate these reactions and improve yields.[7][8] Another innovative approach is the direct alkylation of imidazole derivatives using orthoesters in the presence of an acid, which can produce halide-free ILs.[9]

Following quaternization, a metathesis or anion exchange reaction is often performed to introduce the desired anion, which significantly influences the IL's physicochemical properties.[6]

Physicochemical Properties

The physicochemical properties of imidazolium-based ILs are highly dependent on the nature of both the cation and the anion. Key properties relevant to pharmaceutical applications include density, viscosity, conductivity, and surface tension, which are often temperature-dependent.[10]

Table 1: Physicochemical Properties of Selected Imidazolium-Based Ionic Liquids

| Ionic Liquid | Anion | Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Conductivity (S/m) |

| [EMIM][Ac] | Acetate | 273.15 - 408.15 | Varies with temp. | Varies with temp. | Varies with temp. |

| [EMIM][FAP] | Tris(pentafluoroethyl)trifluorophosphate | 273.15 - 468.15 | Varies with temp. | Varies with temp. | Varies with temp. |

| [BMIM][BETI] | Bis(pentafluoroethylsulfonyl)imide | 273.15 - 408.15 | Varies with temp. | Varies with temp. | Varies with temp. |

| [BMIM][FSI] | Bis(fluorosulfonyl)imide | 273.15 - 408.15 | Varies with temp. | Varies with temp. | Varies with temp. |

| [HMIM][TFSI] | Bis(trifluoromethylsulfonyl)imide | 273.15 - 363.15 | Varies with temp. | Varies with temp. | Varies with temp. |

| [OMIM][TFSI] | Bis(trifluoromethylsulfonyl)imide | 273.15 - 468.15 | Varies with temp. | Not Reported | Varies with temp. |

| [BMIM][DCA] | Dicyanamide | 248 - 468 | Varies with temp. | Not Reported | Varies with temp. |

| [BMIM][PF6] | Hexafluorophosphate | 268 - 468 | Varies with temp. | Not Reported | Varies with temp. |

| [BMIM][TfO] | Trifluoromethanesulfonate | 268 - 468 | Varies with temp. | Not Reported | Varies with temp. |

| [BMIM][TA] | Trifluoroacetate | 248 - 368 | Varies with temp. | Not Reported | Varies with temp. |

Note: The exact values for density, viscosity, and conductivity are temperature-dependent and can be found in the cited literature.[11][12] This table illustrates the range of conditions under which these properties have been studied.

Applications in the Pharmaceutical Arena

The unique properties of imidazolium-based ILs have led to their exploration in a wide range of pharmaceutical applications.

Solvents for Drug Synthesis and Solubilization

Imidazolium-based ILs have emerged as green alternatives to volatile organic solvents in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Their use can lead to higher yields and selectivity in various reactions, including the synthesis of antiviral drugs like trifluridine and non-steroidal anti-inflammatory drugs such as pravadoline.[3][13]

Furthermore, their excellent solvation ability makes them highly effective in dissolving poorly water-soluble drugs, a major hurdle in drug development.[3][14] For instance, the solubility of the hydrophobic drug albendazole can be increased by over 37,000-fold in an imidazolium-based IL.[3] This enhanced solubility can significantly improve a drug's bioavailability.[3][5]

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)

A groundbreaking application is the development of API-ILs, where the drug molecule itself is incorporated as either the cation or the anion of the ionic liquid.[3][13] This strategy can overcome issues related to polymorphism in solid-state drugs and can lead to improved solubility and bioavailability.[3] Examples include API-ILs based on the anesthetic lidocaine and the antibiotic ampicillin.[13]

Drug Delivery Systems

Imidazolium-based ILs are also being investigated as components of advanced drug delivery systems.[5][15][16] They can be used to form microemulsions, ionogels, and nanoparticles for targeted and controlled drug release.[15][17] For instance, biocompatible imidazolium ILs have been used to enhance the skin permeation of several drugs.[15]

Toxicity and Biocompatibility: A Critical Consideration

While often touted as "green" solvents, it is crucial to assess the toxicity of imidazolium-based ILs.[18][19] Studies have shown that their toxicity is primarily associated with the imidazolium cation and can be influenced by the length of the alkyl chain substituent.[18][19][20] The mechanism of toxicity often involves disruption of the plasma membrane.[21]

Table 2: Acute Toxicity of Imidazolium-Based Ionic Liquids to Daphnia magna

| Ionic Liquid | Anion | 48-h LC50 (mg/L) |

| [bmim]Br | Bromide | 8.03 |

| [bmim]Cl | Chloride | 9.15 |

| [bmim]BF4 | Tetrafluoroborate | 14.86 |

| [bmim]PF6 | Hexafluorophosphate | 19.91 |

Source: Adapted from studies on the acute effects of imidazolium-based ILs on the survival of Daphnia magna.[18][19]

These findings underscore the importance of careful design and selection of imidazolium-based ILs for pharmaceutical applications to ensure both efficacy and safety.

Experimental Protocols: A Glimpse into the Lab

Detailed experimental protocols are essential for the synthesis and characterization of imidazolium-based ILs.

General Procedure for the Synthesis of [Emim][BF3X] Complex Anion Ionic Liquids

This procedure outlines the synthesis of a specific class of imidazolium-based ILs with complex anions.

-

Preparation: In a dry box, charge a PTFE-lined stainless steel reactor with the starting ionic liquid [Emim][X] (approximately 10 mmol) and dichloromethane (approximately 5 mL).

-

Cooling and Evacuation: Cool the reactor to -196 °C and evacuate it for 1 minute.

-

Introduction of BF3: Warm the reactor to a temperature between -20 and -10 °C. Introduce boron trifluoride (BF3) gas into the reactor at a pressure of approximately 0.15 MPa. The reactor valve should remain open to monitor the internal pressure.

-

Reaction: Repeat the introduction of BF3 several times until the uptake of the gas ceases.

-

Stirring: Immerse the reactor in an oil bath and stir the mixture for about 16 hours.[22]

Characterization of Imidazolium-Based Ionic Liquids

A suite of analytical techniques is employed to confirm the structure and purity of synthesized ILs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the molecular structure.[22][23]

-

Elemental Analysis: Determines the elemental composition (C, H, N, S) to verify the empirical formula.[22]

-

Thermogravimetric Analysis (TGA): Assesses the thermal stability and decomposition temperature of the IL.[6][24]

-

Differential Scanning Calorimetry (DSC): Used to determine phase transitions, such as melting point and glass transition temperature.[6]

-

Karl Fischer Titration: Measures the water content of the IL, as water can significantly affect its physicochemical properties.[23]

Future Perspectives

The field of imidazolium-based ionic liquids in pharmaceuticals is continually evolving. Future research will likely focus on the development of highly biocompatible and biodegradable ILs, the expansion of the API-IL library, and the design of sophisticated drug delivery systems with enhanced targeting and release capabilities. As our understanding of the structure-property-activity relationships of these remarkable compounds deepens, their impact on drug development is set to grow, heralding a new era of greener and more effective medicines.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. annualreviews.org [annualreviews.org]

- 14. researchgate.net [researchgate.net]

- 15. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Acute and chronic toxicity of imidazolium‐based ionic liquids on Daphnia magna | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 19. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toxic effects of imidazolium-based ionic liquids on Caenorhabditis elegans: the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants | MDPI [mdpi.com]

The Role of Ionic Liquids in Green Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The paradigm of green chemistry, which advocates for the design of chemical products and processes that minimize the use and generation of hazardous substances, has found a powerful ally in ionic liquids (ILs).[1][2] These salts, which are liquid at or near room temperature, offer a unique combination of properties that position them as viable and often superior alternatives to traditional volatile organic compounds (VOCs).[3][4] Their negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics have opened new avenues for cleaner and more efficient chemical synthesis, catalysis, and material processing.[2] This technical guide provides a comprehensive overview of the role of ionic liquids in green chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers, scientists, and drug development professionals in harnessing their potential.

Core Principles and Advantages of Ionic Liquids in Green Chemistry

Ionic liquids are composed entirely of ions, typically a large organic cation and a smaller organic or inorganic anion. This ionic nature is the source of many of their green credentials. The strong electrostatic forces between the ions result in extremely low vapor pressure, which in turn minimizes the emission of harmful VOCs, a major contributor to air pollution.[1][5]

Key advantages of using ionic liquids in green chemistry include:

-

Reduced Volatility: Their negligible vapor pressure significantly reduces air pollution and exposure risks for laboratory and industrial workers.[1]

-

High Thermal Stability: Many ILs are stable at high temperatures, allowing for a wider range of reaction conditions and easier separation of volatile products through distillation.

-

Tunable Properties: The properties of an ionic liquid, such as polarity, viscosity, and miscibility, can be fine-tuned by altering the cation-anion combination. This "designer solvent" aspect allows for the optimization of reaction media for specific applications.[3]

-

Enhanced Reaction Rates and Selectivity: The unique solvation environment provided by ionic liquids can lead to accelerated reaction rates and improved selectivity compared to conventional solvents.

-

Recyclability: Due to their low volatility and immiscibility with many organic solvents, ionic liquids can often be easily separated from reaction products and reused, reducing waste and cost.[6]

Data-Driven Insights: Performance of Ionic Liquids in Key Chemical Transformations

The practical application of ionic liquids in green chemistry is best illustrated through quantitative data from key chemical reactions. The following tables summarize the performance of various ionic liquids in Diels-Alder, Heck, and Suzuki coupling reactions, as well as in the dissolution of cellulose, a critical step in biomass valorization.

Table 1: Performance of Ionic Liquids in the Diels-Alder Reaction

The Diels-Alder reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of ionic liquids can enhance both the reaction rate and the stereoselectivity.

| Ionic Liquid | Dienophile | Yield (%) | endo/exo Ratio | Reference |

| [bmim][BF4] | Methyl acrylate | 95 | 89:11 | [7] |

| [emim][OTf] | Methyl acrylate | High | 4.8:1 | [8] |

| [bmim][PF6] | Methyl acrylate | - | 3.8:1 | [9] |

| Deanol-based ILs + Y(OTf)3 | Dimethyl maleate | ~100 | 9.3:1 to 10.0:1 | [8] |

Table 2: Recyclability of Palladium Catalysts in Ionic Liquids for the Heck Reaction

The Heck reaction is a cornerstone of cross-coupling chemistry. Ionic liquids facilitate the recycling of expensive palladium catalysts, a key aspect of green and sustainable synthesis.

| Ionic Liquid | Catalyst | Substrates | Cycle | Yield (%) | Reference |

| [bmim][PF6] | PdCl2/P(o-tol)3 | Aryl halides, Butyl acrylate | 1 | 99 | [10] |

| 2 | >95 | [10] | |||

| 3 | >95 | [10] | |||

| 4 | >95 | [10] | |||

| 5 | >95 | [10] | |||

| 2,2'-biimidazole-based IL | PdCl2 | Iodobenzene, Methyl acrylate | 1 | 92 | [11] |

| 2 | 91 | [11] | |||

| 3 | 92 | [11] | |||

| 4 | 90 | [11] | |||

| 5 | 91 | [11] | |||

| Chlorobenzene, Methyl acrylate | 6 | 75 | [11] | ||

| 7 | 74 | [11] | |||

| Chlorobenzene, Styrene | 10 | 83 | [11] | ||

| 11 | 83 | [11] | |||

| Basic IL | Pd nanoparticles | Iodobenzene, Butyl acrylate | 1-5 | No activity loss | [12] |

| Hydroxyl functionalized IL | Pd(OAc)2 | Aryl iodides, Methyl acrylate | 1-5 | Quantitative | [12] |

Table 3: Comparison of Conventional vs. Ionic Liquid-Supported Suzuki Coupling Reaction

The Suzuki coupling is another vital C-C bond-forming reaction. Ionic liquid-supported synthesis can offer superior yields and purity of the final products.

| Synthesis Method | Arylboronic Acid | Yield of Biaryl Product (%) | Purity of Crude Product (%) | Reference |

| Conventional | p-methoxyphenylboronic acid | 70 | 90 | [13] |

| Ionic Liquid-Supported | p-methoxyphenylboronic acid | 73 | >98 | [13] |

| Conventional | p-tolylboronic acid | 75 | 92 | [13] |

| Ionic Liquid-Supported | p-tolylboronic acid | 80 | >98 | [13] |

| Conventional | p-chlorophenylboronic acid | 65 | 88 | [13] |

| Ionic Liquid-Supported | p-chlorophenylboronic acid | 75 | >98 | [13] |

Table 4: Efficiency of Different Ionic Liquids in Cellulose Dissolution

The dissolution of cellulose is a major hurdle in the production of biofuels and bio-based materials. Ionic liquids have shown remarkable efficacy in this process.

| Ionic Liquid | Cellulose Source | Max. Solubility (wt%) | Temperature (°C) | Reference |

| [Amim]Cl | Wood pulp | High | 90-100 | |

| [Emim]DEP | Wood pulp | Moderate | 90-100 | [14] |

| [Bmim]Cl | Dissolving Pulp | ~10 | 100-110 | [15] |

| --INVALID-LINK--0.6Cl0.4 | Commercial cellulose powder | 32.8 | 100 | |

| --INVALID-LINK--0.6Cl0.4 | Kraft pulp | 30.1 | 100 | [16] |

| --INVALID-LINK--0.6Cl0.4 | Prehydrolysis kraft pulp | 30.5 | 100 | [16] |

Experimental Protocols for Key Applications

To facilitate the adoption of ionic liquids in research and development, this section provides detailed experimental protocols for the synthesis of a common ionic liquid and its application in a representative organic reaction.

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

Materials:

-

1-methylimidazole (freshly distilled from KOH)

-

1-chlorobutane (washed with concentrated H2SO4 then distilled from P2O5)

-

Toluene (distilled from Na with benzophenone indicator)

-

Ethyl acetate (distilled from CaH2)

-

To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) at 0°C, add 1-chlorobutane (1.38 mol).

-

Heat the solution to reflux at approximately 110°C for 24 hours under a nitrogen atmosphere.

-

After 24 hours, cool the reaction mixture and place it in a freezer at approximately -20°C for 12 hours to induce crystallization.

-

Isolate the resulting white solid product by filtration.

-

Wash the product twice with ethyl acetate to remove any unreacted starting materials.

-

Dry the final product, 1-butyl-3-methylimidazolium chloride, under vacuum for 2 hours at 60°C.

Diels-Alder Reaction in [bmim][BF4]

Materials:

-

(R)-(+)-citronellal

-

Aniline

-

1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4])

Procedure:

-

In a reaction vessel, combine (R)-(+)-citronellal and aniline in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) at room temperature.

-

Stir the reaction mixture for 1 hour. The reaction proceeds without the need for an additional acid catalyst.

-

Upon completion, the product, 3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine, is formed in high yield (e.g., 95%).

-

The product can be separated from the ionic liquid by extraction with an organic solvent, allowing for the potential recycling of the ionic liquid.

Visualizing Workflows and Pathways with Graphviz

Understanding the logical flow of processes involving ionic liquids is crucial for their effective implementation. The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships.

The Role of Ionic Liquids in Drug Development

The unique properties of ionic liquids are also being leveraged in the pharmaceutical industry to address challenges in drug development and delivery. By forming ionic liquids from active pharmaceutical ingredients (API-ILs), it is possible to modify the physicochemical properties of a drug, such as its solubility and bioavailability. This approach has the potential to improve the efficacy of poorly water-soluble drugs. The synthesis of API-ILs often involves a straightforward acid-base neutralization or metathesis reaction, offering a versatile platform for drug formulation.

Future Perspectives and Challenges

While the potential of ionic liquids in green chemistry is vast, there are challenges that need to be addressed for their widespread industrial adoption. The cost of some ionic liquids can be high, and concerns about their toxicity and biodegradability need to be thoroughly investigated.[19] However, ongoing research is focused on developing more cost-effective synthesis routes and designing "greener" ionic liquids from renewable resources with improved environmental profiles. The continued exploration of their unique properties and applications promises to further solidify the role of ionic liquids as a cornerstone of sustainable chemistry.

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. ijbsac.org [ijbsac.org]

- 5. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. audreyli.com [audreyli.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How green are ionic liquids? - A multicriteria decision analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability of 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([BMMIM][OTf]). The following sections detail its thermal properties, standardized experimental protocols for thermal analysis, and a proposed thermal decomposition pathway.

Core Concept: Thermal Stability of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and their thermal stability is a critical parameter for their application in various fields, including as solvents in chemical reactions, in electrochemical devices, and as pharmaceutical ingredients. The thermal stability of an ionic liquid is primarily determined by the strength of the bonds within its constituent cation and anion and the overall molecular structure. Degradation of these compounds is typically assessed by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

Data Presentation: Thermal Properties of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Onset Decomposition Temperature (°C) | Melting Point (°C) | Analysis Method |

| 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | >250 | 16 | TGA, DSC |

| 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | 430 | -76 | TGA, DSC |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | ~370 | - | TGA, DTA |

| 1-Alkyl-2,3-dimethylimidazolium nitrates | 286-312 | - | TGA |

Experimental Protocols

Detailed methodologies for the key experiments used to determine the thermal stability of ionic liquids are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the ionic liquid begins to decompose by measuring its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid into a clean, inert TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant ramp rate (e.g., 10 °C/min) to a final temperature of 600 °C.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and other phase transitions of the ionic liquid by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Hermetically seal 5-10 mg of the ionic liquid in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Thermal Program:

-

Cool the sample to a low temperature (e.g., -90 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 100 °C).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan under the same conditions to ensure the thermal history is erased.

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting event.

-

The glass transition temperature (Tg) is observed as a step-change in the baseline of the heat flow curve.

-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of ionic liquids.

Caption: A flowchart illustrating the key stages in the thermal analysis of ionic liquids.

Proposed Thermal Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids is complex. For this compound, the decomposition is likely initiated by the dealkylation of the imidazolium cation. The proposed pathway is depicted below.

Caption: A diagram showing the likely thermal decomposition pathway of [BMMIM][OTf].

Solubility of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([BMMIM][OTf]) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the ionic liquid 1-butyl-3-methylimidazolium trifluoromethanesulfonate, commonly known as [BMMIM][OTf], in a range of common organic solvents. The information is targeted towards professionals in research and development who utilize ionic liquids as solvents, electrolytes, or in other advanced applications. This document compiles available solubility data, details the experimental methodologies for solubility determination, and presents a logical workflow for such investigations.

Quantitative Solubility Data

| Solvent | Chemical Class | Qualitative Solubility | Source |

| Acetone | Ketone | Miscible | [1] |

| Isopropanol | Alcohol | Miscible | [1] |

| Toluene | Aromatic Hydrocarbon | Miscible | [1] |

| Hexane | Alkane | Not Miscible | [1] |

| Methanol | Alcohol | Soluble | Inferred from[2] |

| Ethyl Acetate | Ester | Soluble | Inferred from[3] |

| 1-Butanol | Alcohol | Soluble | Inferred from[3] |

Note: Solubility of "Soluble" is inferred from studies on analogous ionic liquids or thermophysical property studies of mixtures, which suggest significant miscibility.

Experimental Protocols for Solubility Determination

The determination of ionic liquid solubility in organic solvents can be performed using several established experimental methods. The choice of method often depends on the nature of the system (solid-liquid or liquid-liquid), the temperature and pressure range of interest, and the required accuracy. Below are detailed descriptions of common protocols.

Dynamic (Synthetic) Method

The dynamic, or synthetic, method is a widely used technique for determining both solid-liquid and liquid-liquid phase equilibria. It involves the visual observation of phase transitions in a mixture of known composition as a function of temperature.

Apparatus:

-

A thermostatically controlled jacketed glass cell equipped with a magnetic stirrer.

-

A precision temperature sensor (e.g., a platinum resistance thermometer) with an accuracy of at least ±0.1 K.

-

A light source and a detector (or visual observation) to detect phase changes (cloud point).

-

An analytical balance for preparing mixtures of known composition.

Procedure:

-

A precisely weighed amount of the ionic liquid and the organic solvent are introduced into the glass cell.

-

The mixture is heated and stirred to ensure homogeneity.

-

The solution is then slowly cooled while being continuously stirred.

-

The temperature at which the first sign of turbidity or crystal formation appears is recorded as the cloud point or freezing point temperature. This indicates the phase separation or solidification temperature for that specific composition.

-

To confirm the equilibrium temperature, the mixture is then slowly heated, and the temperature at which the solution becomes clear again is recorded. The average of the cooling and heating temperatures is often taken as the equilibrium temperature.

-

This procedure is repeated for a range of compositions to construct a phase diagram.

Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography is a powerful technique for determining the thermodynamic properties of non-volatile substances like ionic liquids, from which solubility parameters can be derived to predict miscibility.[4]

Apparatus:

-

A gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).

-

A packed column where the stationary phase is the ionic liquid coated onto an inert solid support.

-

A series of well-characterized volatile organic solvents (probes).

-

A precise flow controller for the carrier gas.

Procedure:

-

The ionic liquid is coated onto an inert support material (e.g., Chromosorb P) to prepare the packed column.

-

The column is installed in the GC and conditioned at a temperature above the experimental range to remove any volatile impurities.

-

A small amount of a volatile organic solvent (probe) is injected into the column at a specific temperature.

-

The retention time of the probe is measured.

-

This process is repeated for a series of different probe solvents with known properties at various temperatures.

-

From the retention data, the activity coefficients at infinite dilution of the solvents in the ionic liquid are calculated.

-

These activity coefficients are then used to determine the Hildebrand or Hansen solubility parameters of the ionic liquid, which can be used to predict its solubility in various organic solvents.[5]

Workflow for Solubility Determination and Analysis

The process of determining and analyzing the solubility of an ionic liquid like [BMMIM][OTf] in organic solvents follows a logical progression from initial screening to detailed thermodynamic analysis.

Caption: Workflow for determining and applying the solubility of [BMMIM][OTf].

Signaling Pathways and Logical Relationships in Solubility Studies

The interplay of factors governing the solubility of an ionic liquid in an organic solvent can be visualized as a network of relationships. The chemical nature of both the ionic liquid's cation and anion, as well as the properties of the solvent, dictate the intermolecular forces that govern miscibility.

References

Molecular weight of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

An In-depth Technical Guide to the Molecular Weight of 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This guide provides a detailed analysis of the molecular weight of this compound, an ionic liquid with applications in various scientific fields.

Chemical Identity and Formula

This compound is an organic salt consisting of a 1-butyl-2,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion. Its molecular formula is C₁₀H₁₇F₃N₂O₃S.[1][2][3][4] This formula is the foundation for calculating the compound's molecular weight.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements.

The molecular formula C₁₀H₁₇F₃N₂O₃S can be broken down as follows:

-

Carbon (C): 10 atoms

-

Hydrogen (H): 17 atoms

-

Fluorine (F): 3 atoms

-

Nitrogen (N): 2 atoms

-

Oxygen (O): 3 atoms

-

Sulfur (S): 1 atom

The standard atomic weights for these elements are:

The molecular weight is calculated as follows:

(10 × 12.011) + (17 × 1.008) + (3 × 18.998) + (2 × 14.007) + (3 × 15.999) + (1 × 32.06) = 302.32 g/mol

This calculated value is consistent with published data for this compound.[1][2]

Data Presentation: Summary of Atomic Contributions

The following table summarizes the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 302.311 |

Note: The final calculated molecular weight may vary slightly based on the precision of the atomic weights used.

Visualization of Molecular Structure

To provide a clear representation of the compound's structure, the following diagram illustrates the connectivity of the atoms in the 1-butyl-2,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion.

Caption: Molecular structure of this compound.

References

- 1. This compound | C10H17F3N2O3S | CID 2734250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. jk-sci.com [jk-sci.com]

- 5. byjus.com [byjus.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. youtube.com [youtube.com]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. quora.com [quora.com]

- 11. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. brainly.in [brainly.in]

- 16. byjus.com [byjus.com]

- 17. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. youtube.com [youtube.com]

- 20. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 21. Nitrogen - Wikipedia [en.wikipedia.org]

- 22. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 23. princeton.edu [princeton.edu]

- 24. Oxygen - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 27. Oxygen, atomic [webbook.nist.gov]

- 28. echemi.com [echemi.com]

- 29. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 30. quora.com [quora.com]

- 31. accessscience.com [accessscience.com]

- 32. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]

Methodological & Application

Application Notes and Protocols: [BMMIM][OTf] as an Electrolyte for Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate, [BMMIM][OTf], as a promising electrolyte for lithium-ion batteries. This document includes its physicochemical properties, electrochemical performance data, and detailed experimental protocols for its preparation and evaluation.

Introduction